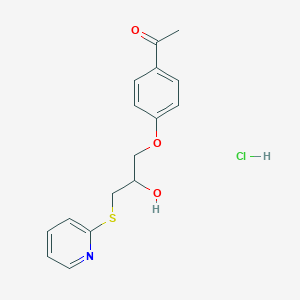
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride, also known as HPPH, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been synthesized for its potential applications in various fields, including cancer treatment and imaging.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride has been studied for its corrosion inhibition efficiency. Schiff bases like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. These compounds act as mixed inhibitors, influencing both cathodic and anodic processes, and their effectiveness is closely related to their chemical structure (Hegazy et al., 2012).
Antimicrobial Activity
Compounds related to 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride have demonstrated potential in antimicrobial applications. For example, derivatives synthesized from reactions involving similar compounds have shown antimicrobial activity against species like Bacillus subtilis and Escherichia coli. These findings suggest the possibility of this compound or its derivatives being effective in antimicrobial roles (Dave et al., 2013).
Anticancer Properties
A closely related compound, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting potential use in cancer treatment (Via et al., 2008).
Anti-Inflammatory Applications
Another compound with structural similarities, 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, has been synthesized and evaluated for its anti-inflammatory activity. Such derivatives have shown promising results in reducing inflammation, suggesting potential therapeutic applications for related compounds in treating inflammatory conditions (Rehman et al., 2022).
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S.ClH/c1-12(18)13-5-7-15(8-6-13)20-10-14(19)11-21-16-4-2-3-9-17-16;/h2-9,14,19H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCTBKZLXRQRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

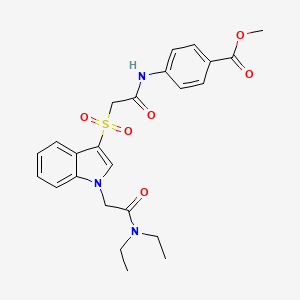
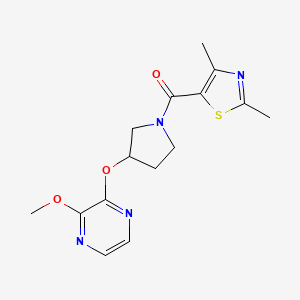
![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)
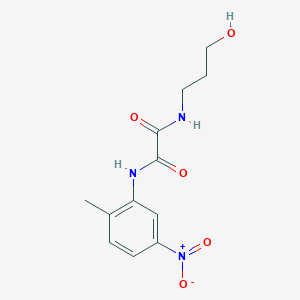
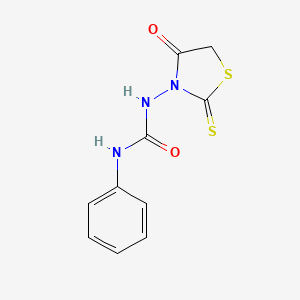
![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)
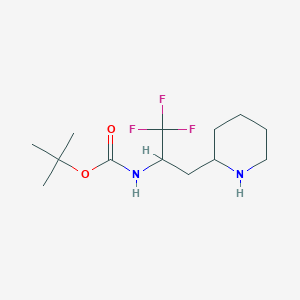
![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)
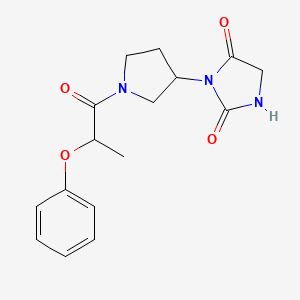
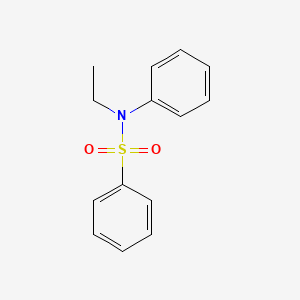
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
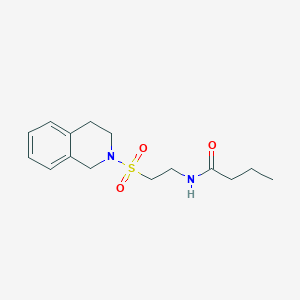
![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)